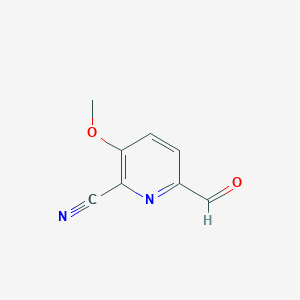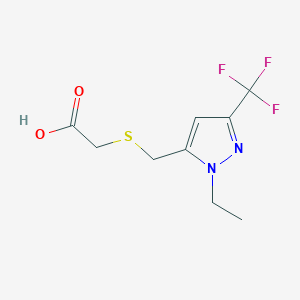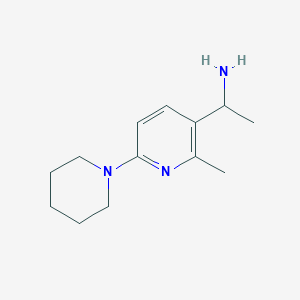![molecular formula C14H8ClNO2 B11807695 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído es un compuesto químico con la fórmula molecular C14H8ClNO2. Es un derivado del benzoxazol, que presenta un grupo clorofenilo y un grupo funcional aldehído.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído generalmente implica la condensación de 2-aminofenol con 4-clorobenzaldehído en condiciones ácidas para formar el anillo de benzoxazol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como ácido polifosfórico o oxicloruro de fósforo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio alcalino.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica.
Productos Principales
Oxidación: 2-(4-Clorofenil)benzo[d]oxazol-5-ácido carboxílico.
Reducción: 2-(4-Clorofenil)benzo[d]oxazol-5-metanol.
Sustitución: Varios derivados de benzoxazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Por ejemplo, su actividad antimicrobiana podría deberse a la inhibición de enzimas bacterianas, mientras que su actividad anticancerígena podría implicar la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Clorofenil)benzoxazol: Carece del grupo aldehído, lo que puede afectar su reactividad y actividad biológica.
2-(4-Metilfenil)benzo[d]oxazol-5-carbaldehído: Estructura similar pero con un grupo metilo en lugar de un átomo de cloro, lo que potencialmente altera sus propiedades químicas y aplicaciones.
2-Fenilbenzo[d]oxazol-5-carbaldehído: Carece del átomo de cloro, lo que puede influir en su reactividad y actividad biológica.
Singularidad
2-(4-Clorofenil)benzo[d]oxazol-5-carbaldehído es único debido a la presencia de los grupos clorofenilo y aldehído, que confieren reactividad química distinta y potenciales actividades biológicas. La combinación de estos grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C14H8ClNO2 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-8H |
Clave InChI |
PJGGAJIOUZXLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
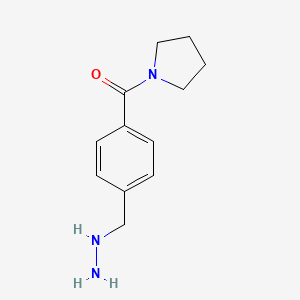
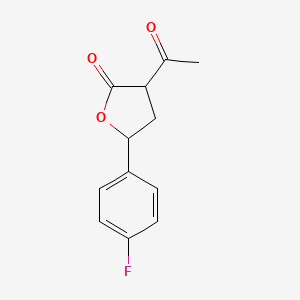
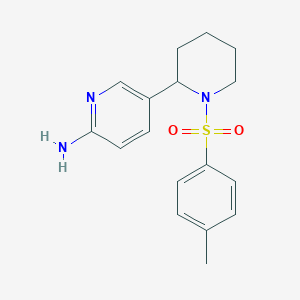
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
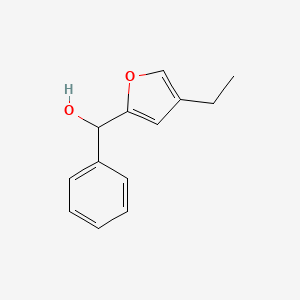
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)

